Cas no 1093798-81-2 (tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate)

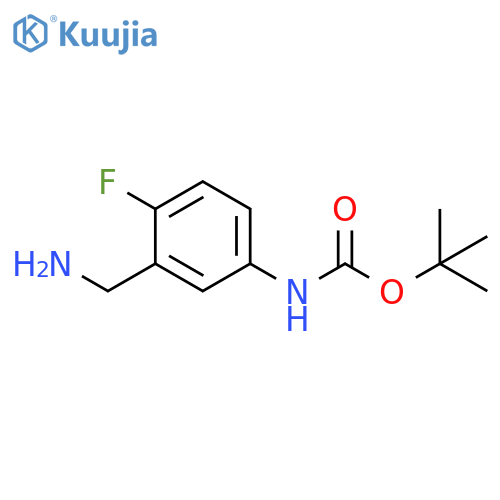

1093798-81-2 structure

商品名:tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate

tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate

- tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

- Carbamic acid, N-[3-(aminomethyl)-4-fluorophenyl]-, 1,1-dimethylethyl ester

- SCHEMBL13244160

- 1093798-81-2

- EN300-1880581

- tert-Butyl (3-(aminomethyl)-4-fluorophenyl)carbamate

- AKOS011601146

- CS-0237914

- tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

-

- インチ: 1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16)

- InChIKey: QGCXKZXRTBGDHI-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC=C(F)C(CN)=C1

計算された属性

- せいみつぶんしりょう: 240.12740595g/mol

- どういたいしつりょう: 240.12740595g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.185±0.06 g/cm3(Predicted)

- ふってん: 295.6±35.0 °C(Predicted)

- 酸性度係数(pKa): 12.70±0.70(Predicted)

tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1880581-2.5g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 2.5g |

$1202.0 | 2023-09-18 | |

| Enamine | EN300-1880581-5.0g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 5g |

$1779.0 | 2023-06-01 | |

| Enamine | EN300-1880581-0.25g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 0.25g |

$289.0 | 2023-09-18 | |

| Enamine | EN300-1880581-1.0g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 1g |

$614.0 | 2023-06-01 | |

| Enamine | EN300-1880581-10.0g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 10g |

$2638.0 | 2023-06-01 | |

| Enamine | EN300-1880581-1g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 1g |

$614.0 | 2023-09-18 | |

| Aaron | AR028G73-500mg |

tert-butylN-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 500mg |

$685.00 | 2025-02-16 | |

| Aaron | AR028G73-100mg |

tert-butylN-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 100mg |

$303.00 | 2025-02-16 | |

| Aaron | AR028G73-1g |

tert-butylN-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 1g |

$870.00 | 2025-02-16 | |

| Enamine | EN300-1880581-10g |

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |

1093798-81-2 | 95% | 10g |

$2638.0 | 2023-09-18 |

tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1093798-81-2 (tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量